molecular formula C7H11ClO B3009550 2-(3-Chloropropyl)cyclobutan-1-one CAS No. 1629514-48-2

2-(3-Chloropropyl)cyclobutan-1-one

Cat. No.: B3009550
CAS No.: 1629514-48-2
M. Wt: 146.61
InChI Key: MRYGMAPAAWJVMQ-UHFFFAOYSA-N
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Description

2-(3-Chloropropyl)cyclobutan-1-one is a useful research compound. Its molecular formula is C7H11ClO and its molecular weight is 146.61. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Reactivity and Intramolecular Alkylations

Research on the reactivity of heterocyclic compounds has shown that intramolecular cyclizations of chloropropyl-substituted benzimidazoles, which are structurally related to 2-(3-Chloropropyl)cyclobutan-1-one, exhibit enhanced regioselectivity. These reactions are significant for understanding the formation of five-membered rings and macrocyclic systems, highlighting the interplay between steric and electronic factors in cyclization reactions (Haque & Rasmussen, 1997).

Photocatalysis of [2+2] Enone Cycloadditions

In the realm of photocatalysis, the use of Ru(bipy)3Cl2 as a visible light photocatalyst for [2+2] enone cycloadditions has been explored. This process, relevant to compounds like this compound, involves the efficient formation of cyclobutane derivatives under sunlight, demonstrating the potential of using solar energy in chemical syntheses (Ischay et al., 2008).

Synthesis of Cyclobutane Analogues

The synthesis of cyclobutane analogues from cyclopropane precursors has been studied, providing insights into the transformation and functionalization of cyclobutane derivatives. Although the synthesized analogues lacked the anticipated bioactivity, this research contributes to the understanding of structural influence on biological properties (Onishi & Tsuji, 2001).

Cascade Reactions for Complex Triazoles

A novel cascade reaction involving 2-furylcyclobutanols has been developed, leading to chlorine-containing complex triazoles. This transformation showcases the utility of cyclobutane derivatives in constructing multifaceted molecular architectures through the formation and cleavage of multiple bonds in a single operation (Guo et al., 2018).

Cyclization Procedures for Silacyclobutanes

Research on the cyclization of (3-chloropropyl)chlorosilanes to silacyclobutanes has improved the synthetic routes to these compounds, offering a methodological advancement for the synthesis of silacyclobutanes with high yields. This work is relevant for the development of novel materials and chemical intermediates (Damrauer et al., 1972).

Safety and Hazards

The safety and hazards associated with a specific cyclobutanone would depend on its exact structure. It’s important to refer to the specific Safety Data Sheet (SDS) for the compound .

Future Directions

Cyclobutanones, due to their unique structures and reactivity, continue to be a topic of research in organic chemistry . Future directions may include the development of new synthetic methods and the exploration of their biological activity.

Properties

IUPAC Name

2-(3-chloropropyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO/c8-5-1-2-6-3-4-7(6)9/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYGMAPAAWJVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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